Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The official IUPAC name for this compound is diethyl 2-[(2-chloropyridine-3-carbonyl)amino]propanedioate. This nomenclature reflects the compound's complex structural architecture, incorporating a substituted pyridine ring system linked through an amide bond to a malonate ester backbone.
The compound is registered under Chemical Abstracts Service number 219793-85-8, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula C13H15ClN2O5 indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 314.72 grams per mole. The systematic structure incorporates multiple functional groups, including a chlorinated pyridine ring, an amide linkage, and diethyl ester groups attached to a central malonate carbon.
Alternative nomenclature systems provide additional descriptive names for this compound, including 2-[[(2-chloro-3-pyridinyl)-oxomethyl]amino]propanedioic acid diethyl ester and propanedioic acid, 2-[[(2-chloro-3-pyridinyl)carbonyl]amino]-, 1,3-diethyl ester. These variations emphasize different structural features while maintaining chemical accuracy. The compound's systematic identification is further supported by its unique International Chemical Identifier key and Simplified Molecular Input Line Entry System notation, facilitating computational analysis and database searches.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits considerable complexity due to the presence of multiple rotatable bonds and conformationally flexible regions. The central malonate moiety adopts a tetrahedral geometry around the central carbon atom, with the amide substitution introducing planarity constraints through resonance stabilization. The pyridine ring maintains its characteristic planar aromatic structure, with the chlorine substituent at the 2-position creating specific steric and electronic effects.
Conformational analysis reveals that the compound possesses several degrees of rotational freedom, particularly around the amide bond connecting the pyridine carbonyl group to the malonate nitrogen, and the ethyl ester chains extending from the malonate framework. The amide bond typically exhibits restricted rotation due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl pi system. This restriction results in preferential adoption of either E or Z configurations around the amide bond, with the specific preference depending on steric interactions and intramolecular hydrogen bonding possibilities.
The diethyl ester groups introduce additional conformational flexibility through rotation around the carbon-oxygen single bonds. These rotations allow the ethyl chains to adopt various orientations relative to the central malonate core, potentially influencing the overall molecular shape and intermolecular interactions. The presence of the chlorinated pyridine system creates an extended conjugated framework that may influence the preferred conformations through electronic effects and possible intramolecular interactions.
Computational modeling studies suggest that the most stable conformations involve optimization of intramolecular interactions while minimizing steric clashes between the bulky substituents. The chlorine atom on the pyridine ring may participate in weak intramolecular interactions with other polar groups within the molecule, potentially stabilizing specific conformational arrangements and influencing the compound's overall three-dimensional structure.
Crystallographic Data and Solid-State Arrangement
While comprehensive crystallographic data for this compound was not extensively detailed in the available literature, general physical properties provide insights into its solid-state characteristics. The predicted density of 1.304 ± 0.06 grams per cubic centimeter suggests a moderately compact molecular packing arrangement in the crystalline state. This density value is consistent with organic compounds containing similar functional groups and molecular weights, indicating reasonable intermolecular interactions in the solid phase.
The compound's predicted boiling point of 471.5 ± 45.0 degrees Celsius indicates relatively strong intermolecular forces operating in the liquid and solid states. This elevated boiling point suggests the presence of significant dipole-dipole interactions, possible hydrogen bonding between amide groups of adjacent molecules, and van der Waals forces between the aromatic and aliphatic regions of neighboring molecules. The wide uncertainty range in the boiling point prediction reflects the complexity of accurately modeling intermolecular interactions for such a multifunctional compound.
Solid-state packing arrangements for compounds of this structural class typically involve the formation of hydrogen-bonded networks through the amide functional groups, with additional stabilization provided by aromatic stacking interactions between pyridine rings of adjacent molecules. The presence of the chlorine substituent may introduce additional weak intermolecular interactions, including halogen bonding, which could influence the preferred crystal packing arrangement and contribute to the overall stability of the crystalline phase.
The diethyl ester groups likely adopt extended conformations in the solid state to minimize steric interactions between neighboring molecules while maximizing favorable van der Waals contacts. The overall crystal structure is expected to reflect a balance between maximizing attractive intermolecular interactions and minimizing unfavorable steric clashes, resulting in an efficient packing arrangement that optimizes the use of available space within the crystal lattice.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy reveals characteristic signals corresponding to the various proton and carbon environments within the molecule. The 1H Nuclear Magnetic Resonance spectrum would be expected to display signals for the pyridine aromatic protons in the 7.0-8.5 parts per million region, with specific chemical shifts influenced by the chlorine substituent and the carbonyl group attached to the ring.
The amide proton would appear as a distinctive signal, typically observed between 5.0-7.0 parts per million, with the exact chemical shift depending on the specific hydrogen bonding environment and the electronic effects of neighboring functional groups. The malonate methine proton would appear as a characteristic multiplet in the 4.0-5.0 parts per million region, while the ethyl ester groups would contribute typical patterns with methyl triplets around 1.2-1.4 parts per million and methylene quartets in the 4.0-4.5 parts per million range.
Infrared spectroscopy provides diagnostic information about the functional groups present in the molecule. The carbonyl stretching vibrations would appear as strong absorptions in the characteristic regions: the amide carbonyl would be expected around 1640-1690 wavenumbers, while the ester carbonyls would appear at higher frequencies, typically 1720-1750 wavenumbers. The carbon-chlorine stretch would contribute a strong absorption in the 550-850 wavenumber region, while the pyridine aromatic carbon-carbon stretches would appear in the 1600-1400 wavenumber region.
Table 1: Expected Infrared Spectroscopic Absorptions
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Ester C=O | 1720-1750 | Strong | Malonate ester carbonyls |
| Amide C=O | 1640-1690 | Strong | Pyridyl carbonyl amide |
| Pyridine C=C | 1600-1400 | Medium | Aromatic ring vibrations |
| C-H stretch | 2950-2840 | Medium | Alkyl hydrogen stretching |
| C-Cl stretch | 550-850 | Strong | Carbon-chlorine bond |
| N-H stretch | 3300-3500 | Medium | Amide hydrogen stretching |
Mass spectrometry would provide molecular ion confirmation at mass-to-charge ratio 314.72, corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to show characteristic losses including ethyl groups from the ester functionalities, the pyridyl carbonyl fragment, and various combinations of functional group eliminations. The presence of chlorine would create characteristic isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.
Ultraviolet-visible spectroscopy would reveal electronic transitions associated with the aromatic pyridine system and the extended conjugation through the amide linkage. The pyridine chromophore would contribute absorption bands in the 250-300 nanometer region, while the conjugated amide system might extend the absorption to longer wavelengths, potentially providing a distinctive spectroscopic signature for compound identification and purity assessment.
Properties
IUPAC Name |
diethyl 2-[(2-chloropyridine-3-carbonyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O5/c1-3-20-12(18)9(13(19)21-4-2)16-11(17)8-6-5-7-15-10(8)14/h5-7,9H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBWWHUBOGTCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379123 | |
| Record name | Diethyl [(2-chloropyridine-3-carbonyl)amino]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219793-85-8 | |
| Record name | Diethyl [(2-chloropyridine-3-carbonyl)amino]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Chloro-3-Aminopyridine Intermediates
A key precursor, 2-chloro-3-aminopyridine, can be synthesized via catalytic hydrogenation of 2-chloro-3-nitropyridine using magnesium and titanium tetrachloride in anhydrous tetrahydrofuran under controlled temperature (-5°C to 5°C) and nitrogen atmosphere. The reaction involves the reduction of the nitro group to an amino group with the following optimized molar ratios:
| Reagent | Molar Ratio (Mg : TiCl4 : 2-chloro-3-nitropyridine) |
|---|---|
| Magnesium (Mg) | 1 |
| Titanium tetrachloride (TiCl4) | 0.18 - 0.40 |
| 2-chloro-3-nitropyridine | 0.20 - 0.49 |
The reaction mixture is stirred to form suspensions of varying colors (yellow to black), followed by addition of aqueous ammonia and extraction with diethyl ether to isolate concentrated 2-chloro-3-aminopyridine.
Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate
Using 2-chloronicotinic acid as a readily available starting material, the target compound can be synthesized via a two-step process:
- Activation of 2-chloronicotinic acid to form the corresponding acid chloride or an activated intermediate.
- Nucleophilic acyl substitution with diethyl malonate or its derivatives to produce Diethyl 2-(2-chloronicotinoyl)malonate.
This method was optimized to achieve a total yield of approximately 83.3%, confirmed by mass spectrometry and proton nuclear magnetic resonance (1H NMR) spectroscopy. The procedure is noted for its speed and efficiency, making it suitable for scale-up.
Alternative Synthetic Routes and Catalytic Methods
Additional synthetic strategies involve the use of palladium-catalyzed intramolecular amination reactions and conjugate additions of diethyl 2-aminomalonate to alkynyl imines, which can be adapted to prepare related malonate derivatives with high selectivity. These methods involve:
- Generation of 2-aminomalonate intermediates via nucleophilic substitution and protection/deprotection steps.
- Use of bases and solvents such as toluene and 1,4-dioxane under reflux conditions to facilitate coupling reactions.
- Purification by column chromatography to isolate the desired diethyl 2-aminomalonate derivatives.
Reaction Conditions and Optimization Data
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Temperature | -5°C to 5°C (for reduction step) | Controlled to prevent side reactions |
| Solvent | Anhydrous tetrahydrofuran, diethyl ether | Used for suspension and extraction |
| Catalysts/Reagents | Mg, TiCl4, ammonia | For reduction and amination |
| Yield | ~83.3% (two-step synthesis) | Optimized for industrial applicability |
| Reaction Time | Variable; hours range depending on step | Faster methods reported in literature |
| Purification | Extraction, drying, column chromatography | Ensures high purity of final product |
Mechanistic Insights
- The reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine proceeds via electron transfer facilitated by magnesium metal in the presence of titanium tetrachloride, which acts as a Lewis acid catalyst.
- The nucleophilic attack of diethyl malonate on the activated 2-chloronicotinic acid intermediate forms an amide linkage, generating the malonate derivative.
- Protective groups on amino malonate intermediates can influence reaction selectivity and yield, as demonstrated in palladium-catalyzed amination pathways.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Cyclocondensation Reactions
This compound participates in cyclocondensation with dinucleophiles to form nitrogen- and oxygen-containing heterocycles. Key pathways include:
Reaction with Phenols/Enols
At elevated temperatures (>250°C), it reacts with phenolic substrates to form coumarin derivatives. For instance:
-
Product : 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)coumarin analogs.
-
Conditions : Thermal fusion without solvent, releasing ethanol .
Reaction with Azomethines/Anilines
With azomethines or anilines, pyridone and quinolone derivatives form. For example:
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Product : Pyrido[1,2-a]pyrimidine-2,4-dione analogs.
Nucleophilic Substitution at the Chloropyridyl Group
The 2-chloro-3-pyridyl moiety enables substitution reactions:
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With Amines : Forms pyridylamine derivatives.
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With Thiols : Generates thioether-linked products.
Reactions with Activated Malonyl Derivatives
When converted to reactive intermediates, this compound participates in advanced syntheses:
Bis(2,4,6-Trichlorophenyl) Malonate Analogs
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Application : Synthesis of fused heterocycles (e.g., pyrido-carbazolones).
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Example : Reaction with 1,2,3,4-tetrahydrocarbazole yields 5-benzyl-4-hydroxy-8,9,10,11-tetrahydro-pyrido[3,2,1:jk]carbazol-6-one at 250°C .
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| 1,2,3,4-Tetrahydrocarbazole | Pyrido-carbazolone derivative | 30% | 250°C, solvent-free |
Bis(trimethylsilyl) Malonate Analogs
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Reactivity : Reacts with cyanomethylbenzimidazole to form benzimidazole-fused malononitriles.
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Example : Synthesis of 2-(2,3-dihydro-1H-benzimidazol-2-yliden)-3-oxohexanenitrile via reflux in bromobenzene .
Comparative Reactivity in Malonate Systems
The chloro-pyridyl group increases electrophilicity compared to simpler malonates:
| Compound Type | Reactivity with Dinucleophiles | Optimal Temperature |
|---|---|---|
| Diethyl malonate | Moderate | >200°C |
| Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate | High | 150–250°C |
Challenges in Functionalization
Scientific Research Applications
Medicinal Chemistry
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate has been studied for its potential as a pharmaceutical intermediate. Its structure suggests that it may exhibit biological activity, particularly against certain types of cancer and bacterial infections.
Case Study : A study explored the synthesis of derivatives of this compound and their biological evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects, highlighting the compound's potential as a lead structure in drug development .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pyridine-based compounds. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules.
Data Table: Synthetic Applications
| Reaction Type | Product | Reference |
|---|---|---|
| Alkylation | Pyridine derivatives | |
| Acylation | Amides and esters | |
| Cyclization | Heterocyclic compounds |
Agrochemical Development
Research indicates that derivatives of this compound may possess herbicidal or fungicidal properties. This opens avenues for its application in developing new agrochemicals.
Case Study : A recent investigation into the herbicidal activity of related compounds showed promising results against several weed species, suggesting that this compound could be modified for enhanced efficacy in agricultural applications .
Mechanism of Action
The mechanism of action of Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine-substituted pyridine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The malonate ester groups can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituent on the malonate core significantly influences physical properties. For example:
Key Observations :
- Chlorine substituents (e.g., 4-chlorophenyl) enhance synthetic yields compared to fluorine, likely due to improved electrophilicity .
- Bulky aromatic substituents (e.g., benzo[b]thiophen) increase melting points, indicating higher crystallinity .
b) Multicomponent Reactions
The target compound’s pyridylcarboxamide group participates in multicomponent reactions (MCRs). For example, dimethyl malonate derivatives () react with salicylaldehyde and nitriles to form chromeno[2,3-b]pyridines. The chloro-pyridyl group in the target compound could enhance electrophilicity, accelerating similar MCRs .
Electronic and Steric Effects
- Chloro vs. Fluoro : The 4-chlorophenyl analog () shows higher yield (78.5%) than its fluoro counterpart (55.7%), attributed to chlorine’s stronger electron-withdrawing effect stabilizing intermediates .
Biological Activity
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate is a compound with significant potential in medicinal chemistry due to its structural complexity and biological activity. This article explores the various aspects of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C13H15ClN2O5
- Molecular Weight : 314.72 g/mol
- CAS Number : 219793-85-8
The compound features a malonate core with a chloro-pyridyl carbonyl group, which contributes to its reactivity and biological interactions.
Synthesis
This compound can be synthesized using various methods, often involving microwave-assisted protocols to enhance reaction efficiency and yield. The synthesis typically involves the reaction of diethyl malonate with 2-chloro-3-pyridinecarboxylic acid derivatives under specific conditions that facilitate the formation of the desired product.
Biological Activity
The compound has been investigated for its diverse biological activities, particularly as a precursor for indole derivatives known for their antiviral, anti-inflammatory, anticancer, and anti-HIV properties. Below are some key findings regarding its biological activity:
Anticancer Activity
Research indicates that derivatives synthesized from this compound exhibit notable anticancer properties. For example, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
The mechanism through which these compounds exert their effects is often linked to their ability to interact with specific biological targets such as enzymes involved in metabolic pathways or signaling cascades. For instance, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
-
Study on Antiviral Activity :
- Objective : Evaluate the antiviral potential against HIV.
- Methodology : In vitro assays were conducted using HIV-infected cell lines.
- Results : Certain derivatives demonstrated significant inhibition of viral replication.
-
Study on Anti-inflammatory Properties :
- Objective : Assess the anti-inflammatory effects in animal models.
- Methodology : Administration of compounds followed by measurement of inflammatory markers.
- Results : Notable reduction in pro-inflammatory cytokines was observed.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Diethyl malonate | Simple diester | Used as a building block |
| 2-Chloro-3-pyridinecarboxylic acid | Pyridine ring with carboxylic acid | Antimicrobial properties |
| Ethyl 2-amino-4-(chlorophenyl)-4-methylpentanoate | Amino acid derivative | Potential anti-inflammatory |
The unique combination of the chloro-pyridyl moiety and malonate structure in this compound distinguishes it from these compounds, enhancing its potential biological activity.
Q & A
Q. What strategies enable selective functionalization of the malonate ester groups?
- Methodological Answer :
- Stepwise Hydrolysis : Use LiOH in THF/HO to hydrolyze one ester selectively, leaving the other intact for subsequent alkylation.
- Protection/Deprotection : Temporarily protect the amide with Boc groups to prevent nucleophilic interference during ester modifications.
- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the α-position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
